molecular formula C15H15N5O3S B12165628 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12165628
M. Wt: 345.4 g/mol
InChI Key: HYEHMAAXRMFZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine, which acts as a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains and fungi. This is attributed to their ability to interfere with microbial metabolic processes and cell wall synthesis .

Anticancer Properties

Thiadiazole derivatives have been studied for their anticancer potential. The presence of the phthalazine moiety in N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties in various models. These effects are crucial for developing treatments for inflammatory diseases such as arthritis and other chronic conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several thiadiazole derivatives against a panel of bacterial strains. Among these, this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Case Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells (MCF7). The mechanism was linked to increased apoptosis rates and disruption of the cell cycle . Further research is needed to assess its efficacy in vivo.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound featuring a thiadiazole moiety linked to a phthalazine derivative. This structural combination is significant for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The unique features of this compound make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N4O3SC_{11}H_{12}N_4O_3S, with a molecular weight of approximately 264.31 g/mol. Its structural components include:

  • Thiadiazole Ring : Known for various biological activities.
  • Phthalazine Derivative : Imparts additional pharmacological properties.
PropertyValue
Molecular FormulaC11H12N4O3SC_{11}H_{12}N_4O_3S
Molecular Weight264.31 g/mol
Melting PointNot available
SolubilityEnhanced by methoxymethyl group

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that derivatives containing thiadiazole rings often exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar in structure to this compound have shown Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Research has highlighted the anticancer properties of thiadiazole derivatives. The compound's structure allows for interaction with cellular targets involved in cancer proliferation. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others with IC50 values ranging from 1 to 10 µM .

Case Study Example:
A recent study evaluated several thiadiazole derivatives against the MCF-7 cell line using the MTT assay. Among the tested compounds, those with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity .

Antioxidant Activity

The antioxidant potential of the compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole ring or the attached phthalazine structure can significantly influence efficacy:

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased antimicrobial potency
Electron-donating groupsEnhanced anticancer and antioxidant potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves sequential heterocycle formation and acylation. For example, the thiadiazole core can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H2SO4 at 293–298 K for 24 hours). Subsequent acylation with chloroacetyl chloride in solvents like DMF or ethanol, using triethylamine as a base, yields the acetamide moiety .

  • Key Parameters :
StepReagents/ConditionsYield Optimization
Thiadiazole formationH2SO4, 24 h, RT97% yield achieved with controlled ice quenching
AcylationChloroacetyl chloride, Et3N, DMFStirring at RT until TLC confirms completion

Q. How can the molecular structure be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on chemical shifts (e.g., δ ~1.91 ppm for CH3 groups in acetamide; aromatic protons at δ 7.20–7.94 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (ν ~1670 cm<sup>-1</sup> for amide C=O) and thiadiazole ring vibrations (ν ~1122 cm<sup>-1</sup>) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> via FAB-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can intermediates or byproducts in the synthesis pathway be isolated and characterized?

  • Methodological Answer : Co-crystallization and X-ray diffraction (XRD) are critical for isolating intermediates. For example, co-crystals of intermediates like N-substituted thioacetamides can be analyzed via single-crystal XRD to determine bond lengths and angles, resolving ambiguities in cyclization mechanisms .

  • Case Study :
    In , co-crystals of intermediate 4.1 and 4.1a were isolated but required precise control of solvent ratios and cooling rates. Failed isolation attempts highlight the need for alternative purification methods (e.g., column chromatography with chloroform:acetone 3:1) .

Q. What strategies address contradictory data in reaction yields or spectroscopic results?

  • Methodological Answer :

  • Reproducibility Checks : Vary reaction time/temperature (e.g., extending heating from 15 min to 24 h in ethanol) .
  • Byproduct Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted thiosemicarbazide or oxidized byproducts) .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra to resolve ambiguities .

Q. How can the compound’s stability under varying pH and temperature be evaluated for pharmacological applications?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 310 K for 72 h, monitoring degradation via UV-Vis or LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., sharp mass loss at ~503–504 K indicates thermal instability) .

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C15H15N5O3S/c1-20-14(22)10-6-4-3-5-9(10)11(19-20)7-12(21)16-15-18-17-13(24-15)8-23-2/h3-6H,7-8H2,1-2H3,(H,16,18,21)

InChI Key

HYEHMAAXRMFZMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.